Sodium Hydrosulfite, 85per cent

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium Hydrosulfite, also known as Sodium Dithionite, is a white crystalline sodium salt . It is used as a reducing agent in aqueous solutions, sulfonating agent, chelating agent, and decolorizing agent in organic reactions . It finds application in water treatment, gas purification, cleaning, leather, polymers, photography, and many others .

Synthesis Analysis

Sodium Dithionite is produced industrially by the reduction of sulfur dioxide . The route using zinc powder is a two-step process: 2 SO2 + Zn → ZnS2O4, ZnS2O4 + 2 NaOH → Na2S2O4 + Zn(OH)2 . The sodium borohydride method obeys the following stoichiometry: NaBH4 + 8 NaOH + 8 SO2 → 4 Na2S2O4 + NaBO2 + 6 H2O .Molecular Structure Analysis

The structure of Sodium Dithionite has been examined by Raman spectroscopy and single-crystal X-ray diffraction . The dithionite dianion has C2 symmetry, with almost eclipsed with a 16° O-S-S-O torsional angle . In the dihydrated form (Na2S2O4·2H2O), the dithionite anion has gauche 56° O-S-S-O torsional angle .Chemical Reactions Analysis

Anhydrous Sodium Dithionite decomposes to sodium sulfate and sulfur dioxide above 90°C in the air . In the absence of air, it decomposes quickly above 150°C to sodium sulfite, sodium thiosulfate, sulfur dioxide, and a trace amount of sulfur .Physical And Chemical Properties Analysis

Sodium Hydrosulfite is a highly alkaline liquid with a pH range of 11.5 to 12.5 . The liquid solution is typically yellow to dark green in color and has a strong hydrogen sulfide (rotten egg) odor . Solutions of NaHS are considered stable in normal transportation .Scientific Research Applications

Photographic Development

Photographers and researchers in the field of photography utilize sodium hydrosulfite as a fixing agent. It removes unreacted silver halides from photographic film, which is essential for the stability and clarity of the developed images.

Each of these applications demonstrates the chemical’s versatility and importance across various fields of scientific research and industrial processes . Sodium hydrosulfite’s role as a reducing agent, bleaching agent, and stabilizer makes it an invaluable component in these areas. Its ability to interact with different substances and alter their chemical properties underpins its wide-ranging utility.

Safety And Hazards

Future Directions

The Sodium Hydrosulfite market is anticipated to exhibit fluctuating growth patterns in the near term . Despite the anticipated challenges in 2024, the Sodium Hydrosulfite industry can leverage valuable opportunities by prioritizing resilience and innovation .

Relevant Papers A recent paper titled “Detection of sodium hydrosulfite adulteration in wheat flour by FT-MIR spectroscopy” discusses the use of Fourier Transform-Infrared (FT-IR) spectroscopy with chemometric techniques to identify Sodium Hydrosulfite in flour .

properties

InChI |

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXVOWTABLYPX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

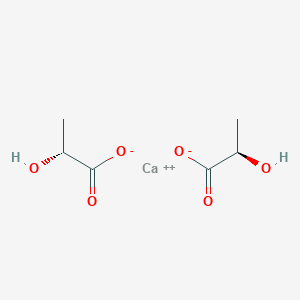

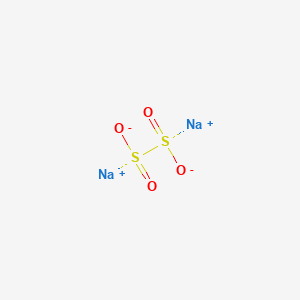

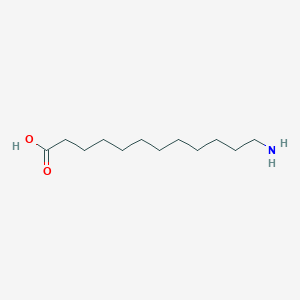

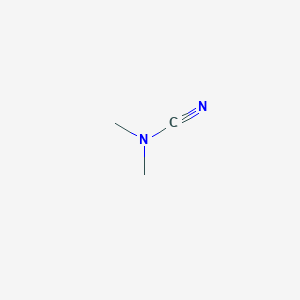

[O-]S(=O)S(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sodium dithionite (Na2S2O4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sodium Hydrosulfite, 85per cent | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)